2-Methylpentane-1,2-diamine

Description

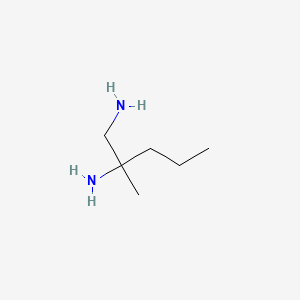

Structure

3D Structure

Properties

IUPAC Name |

2-methylpentane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-3-4-6(2,8)5-7/h3-5,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDPMVLRRITCFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100868-68-6 | |

| Record name | 2-methylpentane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Challenges and Opportunities in the Stereoselective Synthesis of Substituted Vicinal Diamines

The stereoselective synthesis of vicinal diamines, particularly those with multiple stereocenters like 2-Methylpentane-1,2-diamine, presents significant challenges. Controlling the relative and absolute stereochemistry of the two amino groups is a primary hurdle.

The development of enantioselective diamination of alkenes is a key area of research, though it lags behind the analogous and well-established dihydroxylation of olefins. thieme-connect.com The challenge lies in designing chiral catalysts that can effectively control the stereochemical outcome of the C-N bond forming steps. Minor structural variations in the catalyst, substrates, reagents, or even the solvent can have a significant and often unpredictable impact on the observed enantioselectivity. rsc.org

For acyclic systems, achieving high levels of stereocontrol is particularly difficult due to the conformational flexibility of the molecule. researchgate.net The development of catalytic methods that can rapidly assemble organic compounds with multiple stereocenters in acyclic systems with high efficiency and selectivity is an ongoing endeavor. researchgate.net

Despite these challenges, significant opportunities exist. The development of new chiral ligands and catalysts for asymmetric synthesis is a continuous pursuit. rsc.org For instance, chiral diamine ligands themselves, such as (−)-sparteine, have proven to be highly effective in controlling stereochemistry in certain reactions. rsc.org The design of novel chiral diamine catalysts, potentially inspired by natural products, holds promise for enabling efficient asymmetric reactions. chemrxiv.org

Furthermore, computational tools and data science are increasingly being integrated into the field of stereoselective synthesis to better understand and predict the outcomes of complex reactions. rsc.orgresearchgate.net

Green Chemistry Principles in Diamine Synthesis

Fundamental Principles of Diamine Ligand Design

The design of diamine ligands for coordination with metal ions is governed by several key principles that dictate the stability and properties of the resulting metal complexes. A primary factor is the chelate effect, an entropy-driven phenomenon where a bidentate ligand, such as a diamine, forms a more stable complex than two equivalent monodentate ligands. libretexts.orgwikipedia.org When a diamine like 2-Methylpentane-1,2-diamine binds to a metal ion, it forms a ring structure known as a chelate ring, which is thermodynamically more favorable than an open-chain structure. libretexts.org

The stability and structure of the complex are further influenced by:

The nature of the metal ion: The size, charge, and electronic configuration of the central metal ion affect the stability of the complex. scribd.comscispace.com

The ligand backbone: The number of carbon atoms between the two nitrogen donors determines the size of the chelate ring. 1,2-diamines, like the subject compound, form stable five-membered rings, while 1,3-diamines form six-membered rings. wikipedia.orgrsc.org The substitution on this carbon backbone, such as the methyl and propyl groups in this compound, introduces steric constraints that influence the conformation of the chelate ring. rsc.org

Basicity of the ligand: The electron-donating ability (basicity) of the nitrogen atoms plays a crucial role. Aliphatic diamines are generally strong donors and form stable coordination compounds. scribd.comscispace.com

Stereochemistry: The presence of stereogenic centers within the ligand, as in the case of chiral this compound (chiral at the C2 position), is a critical design element for applications in asymmetric synthesis, where the ligand transfers its chirality to the catalytic process. acs.orgucl.ac.uk

Theoretical and Experimental Investigation of Coordination Modes

This compound is expected to coordinate to a metal center as a bidentate ligand, forming a five-membered chelate ring. The investigation of these coordination modes typically involves a combination of theoretical calculations and experimental techniques.

Theoretical investigations, such as strain-energy-minimization calculations, complement these experimental findings. publish.csiro.aupublish.csiro.au These computational methods can predict the lowest energy conformations of the chelate ring and calculate the geometric parameters, which can then be compared with the experimental data from crystallography. publish.csiro.au For the 2-methylpentane-2,4-diamine ligand, these calculations have been used to understand the preference for specific conformations, such as chair or boat forms, in different chemical environments. publish.csiro.aupublish.csiro.au Similar combined experimental and theoretical approaches would be essential to fully characterize the coordination behavior of this compound.

Formation and Stability of Metal Complexes with this compound

The formation of a metal complex with this compound involves the reaction of the diamine with a metal salt in a suitable solvent. The stability of the resulting complex is quantified by its stability constant (or formation constant), which represents the equilibrium constant for the formation reaction in solution. wikipedia.orgscispace.com

Key factors influencing the stability of such complexes include:

The Chelate Effect: As a bidentate ligand, this compound benefits from the chelate effect, leading to significantly more stable complexes compared to those formed with analogous monodentate amines like ammonia (B1221849) or methylamine. libretexts.org For instance, the equilibrium constant for the formation of the [Ni(en)₃]²⁺ complex (where 'en' is the simple 1,2-diamine, ethylenediamine) is nearly ten orders of magnitude greater than that for [Ni(NH₃)₆]²⁺. libretexts.org

Metal Ion Properties: The stability of complexes with a given ligand varies with the metal ion. For divalent transition metals, the stability often follows the Irving-Williams series, irrespective of the ligand.

Ligand Structure: The steric bulk introduced by the methyl and propyl groups on the this compound backbone can influence complex stability. While substituents can enhance stability through electronic effects, excessive steric hindrance may weaken the metal-ligand bond. oup.com

The stability of metal-diamine complexes is a critical parameter for their practical application, as it determines the concentration of the active species in solution and the conditions under which the complex remains intact. scispace.com

Potential as Chiral Ligands in Asymmetric Catalysis

A significant application for chiral diamines is their use as ligands in asymmetric catalysis, where they facilitate the synthesis of enantiomerically enriched products. acs.orgrsc.org this compound contains a stereogenic center at the C2 carbon, making it a chiral molecule. When its enantiomerically pure form is used as a ligand, it can create a chiral environment around a metal center.

This chiral metal complex can then act as a catalyst, preferentially forming one enantiomer of a product over the other. chemrxiv.orgresearchgate.net Chiral 1,2-diamines and their derivatives are among the most successful ligands in a wide range of asymmetric transformations, including:

Asymmetric hydrogenation

Asymmetric Michael additions researchgate.net

Asymmetric Henry reactions researchgate.net

Asymmetric epoxidations ucl.ac.uk

The effectiveness of the chiral ligand is determined by its ability to induce high enantioselectivity (a high enantiomeric excess, or 'ee') and maintain high catalytic activity. ucl.ac.uk The specific structure of this compound, with its unique substitution pattern, offers the potential for developing new catalytic systems. The synthesis of novel chiral diamines and the screening of their metal complexes for catalytic performance remain an active and important area of chemical research. ucl.ac.ukrsc.org

Chelate Ring Conformation and its Influence on Complex Properties

Detailed insights into the conformational behavior of substituted diamine chelates can be drawn from studies on related ligands. For instance, extensive analysis of the six-membered chelate ring formed by the isomer 2-methylpentane-2,4-diamine has revealed the existence of different conformations in the solid state and in solution. publish.csiro.aupublish.csiro.au

In a cobalt(III) complex, the six-membered ring of the 2,4-diamine adopts a flattened chair conformation . publish.csiro.aupublish.csiro.au

In a platinum(II) complex, the same ligand is forced into an unsymmetric boat conformation . publish.csiro.aupublish.csiro.au

This difference demonstrates that the nature of the metal ion and the other ligands present can influence the conformational preference of the chelate ring. Strain-energy calculations for these systems showed that both the chair and boat conformations correspond to energy minima, with the preferred structure depending on the coordination geometry. publish.csiro.au Furthermore, NMR spectroscopy indicated that while one conformer might dominate in solution, others can be significantly populated, suggesting a dynamic equilibrium. publish.csiro.aupublish.csiro.au The conformation of the chelate ring directly influences the orientation of the substituents, which in turn affects the reactivity and selectivity of the complex, particularly in the context of asymmetric catalysis. rsc.org

Data Tables

Table 1: Crystallographic and Conformational Data for Metal Complexes of the Related Ligand 2-Methylpentane-2,4-diamine Data from studies on the constitutional isomer 2-methylpentane-2,4-diamine, which forms a six-membered chelate ring.

| Complex | Crystal System | Space Group | Chelate Ring Conformation (Solid State) | Reference |

| [Co(NH₃)₄{(±)-mptn}]³⁺ (as tetrachlorozincate chloride salt) | Orthorhombic | P2₁2₁2₁ | Flattened Chair | publish.csiro.aupublish.csiro.au |

| [Pt(bpy){(±)-mptn}]²⁺ (as nitrate (B79036) semihydrate salt) | Orthorhombic | Pbca | Unsymmetric Boat | publish.csiro.aupublish.csiro.au |

| mptn = 2-methylpentane-2,4-diamine; bpy = 2,2'-bipyridine |

Advanced Spectroscopic and Structural Characterization of 2 Methylpentane 1,2 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed structure of organic molecules in solution. For 2-Methylpentane-1,2-diamine, both ¹H and ¹³C NMR would provide critical information regarding its connectivity, the chemical environment of each atom, and its stereochemistry.

The structure of this compound features a chiral center at the C2 position, which renders adjacent protons and carbon atoms diastereotopic. This means that even protons on the same CH₂ group will be chemically non-equivalent and are expected to exhibit distinct chemical shifts and mutual coupling, leading to more complex spectra than might be anticipated from a cursory analysis.

¹H NMR Spectroscopy: The proton spectrum would be characterized by signals in the aliphatic region. The protons on carbons bearing the amino groups (C1 and C2) would be shifted downfield due to the electron-withdrawing effect of nitrogen. The N-H protons of the primary amine groups would typically appear as broad singlets, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The carbon spectrum would show six distinct signals, corresponding to each carbon atom in the unique environments of the molecule. The carbons directly bonded to the nitrogen atoms (C1 and C2) would be the most deshielded of the sp³-hybridized carbons.

Conformational analysis can be performed by measuring spin-spin coupling constants (J-values) and through two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space proximity between protons, helping to establish the preferred rotational conformations around the C-C bonds. nih.gov The use of chiral derivatizing agents could also be employed to resolve and analyze enantiomers, as the resulting diastereomeric complexes would exhibit distinct NMR signals. nih.gov

Predicted NMR Spectral Data for this compound

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| H on C1 (-CH₂NH₂) | ~2.5 - 2.9 | Multiplet (diastereotopic) | C1 (-CH₂NH₂) | ~45 - 50 |

| H on C2 (-C(CH₃)(NH₂)-) | ~2.7 - 3.1 | Multiplet | C2 (-C(CH₃)(NH₂)-) | ~55 - 60 |

| H on C3 (-CH₂-) | ~1.3 - 1.6 | Multiplet (diastereotopic) | C3 (-CH₂-) | ~30 - 35 |

| H on C4 (-CH₂-) | ~1.2 - 1.5 | Multiplet | C4 (-CH₂-) | ~20 - 25 |

| H on C5 (-CH₃) | ~0.9 | Triplet | C5 (-CH₃) | ~14 |

| H on C2-Methyl (-CH₃) | ~1.0 - 1.2 | Singlet/Doublet | C2-Methyl (-CH₃) | ~20 - 25 |

| -NH₂ | ~1.0 - 3.0 (variable) | Broad Singlet | - | - |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise atomic and molecular structure of a compound in its crystalline solid state. wikipedia.org This technique would provide unambiguous proof of the molecular connectivity, the absolute configuration (R or S) of the chiral center at C2 if a single enantiomer is crystallized, and the preferred conformation of the molecule in the solid phase.

For this compound, a crystal structure analysis would reveal key structural parameters such as bond lengths, bond angles, and torsion angles. A crucial aspect of the analysis would be the characterization of the intermolecular interactions, particularly the hydrogen-bonding network. The two primary amine groups would act as hydrogen bond donors, likely forming extensive N-H···N hydrogen bonds with neighboring molecules, which would govern the crystal packing arrangement. The study of related alkyl-substituted vicinal diamines has shown that such interactions are pivotal in defining the supramolecular architecture. researchgate.netnih.gov

While a specific crystal structure for this compound is not publicly available, the table below outlines the type of data that such an analysis would yield.

Hypothetical Crystallographic Data for this compound

| Parameter | Description | Typical Expected Value/Information |

|---|---|---|

| Chemical Formula | Molecular formula of the compound | C₆H₁₆N₂ |

| Crystal System | Classification of crystal based on symmetry | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry group of the crystal structure | e.g., P2₁/c (for racemate), P2₁ (for chiral) |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell | e.g., a ≈ 8 Å, b ≈ 10 Å, c ≈ 12 Å, β ≈ 95° |

| C-N Bond Length | Average length of the carbon-nitrogen single bonds | ~1.47 Å |

| C-C Bond Length | Average length of the carbon-carbon single bonds | ~1.53 Å |

| Hydrogen Bonds | Key intermolecular N-H···N distances | ~2.9 - 3.2 Å |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. nih.gov The resulting spectra provide a unique "molecular fingerprint," which is highly specific to the compound's structure. scinito.ainih.gov For this compound, these techniques would confirm the presence of amine and alkane functionalities.

IR and Raman spectroscopy are complementary methods. IR spectroscopy measures the absorption of light due to changes in the dipole moment during a vibration, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. nih.gov

Key Expected Vibrational Modes:

N-H Stretching: Primary amines exhibit two distinct stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. These are typically strong in the IR spectrum.

C-H Stretching: Vibrations from the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the pentane (B18724) backbone will appear just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ group is expected to produce a medium to strong absorption band around 1650-1580 cm⁻¹ in the IR spectrum.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium-Strong | Medium |

| C-H Stretch (alkane) | 2960 - 2850 | Strong | Strong |

| N-H Bend (scissoring) | 1650 - 1580 | Medium-Strong | Weak |

| CH₂/CH₃ Bend (scissoring/deformation) | 1470 - 1370 | Medium | Medium |

| C-N Stretch | 1250 - 1020 | Medium | Medium-Weak |

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. uni-saarland.de

For this compound (C₆H₁₆N₂), the molecular weight is 116.20 g/mol . According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular mass, which is consistent for this compound (116 amu). jove.com The molecular ion peak (M⁺) would therefore be observed at m/z = 116.

The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the C-N bond. youtube.comlibretexts.org This process is favorable because it leads to the formation of a resonance-stabilized iminium cation. jove.comyoutube.com For this compound, several α-cleavage pathways are possible:

Loss of a propyl radical: Cleavage of the C2-C3 bond would result in the loss of a propyl radical (•C₃H₇, 43 amu), yielding a prominent ion at m/z 73.

Loss of a methyl radical: Cleavage of the bond between C2 and its attached methyl group would result in the loss of a methyl radical (•CH₃, 15 amu), producing an ion at m/z 101.

Formation of m/z 30: Cleavage between C1 and C2 could lead to the formation of the [CH₂NH₂]⁺ ion at m/z 30, a characteristic fragment for primary amines with an unsubstituted α-carbon.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 116 | [C₆H₁₆N₂]⁺ | Molecular Ion (M⁺) |

| 101 | [M - CH₃]⁺ | α-cleavage, loss of C2-methyl radical |

| 86 | [M - CH₂NH₂]⁺ | Loss of aminomethyl radical |

| 73 | [M - C₃H₇]⁺ | α-cleavage, loss of propyl radical |

| 44 | [CH₃CHNH₂]⁺ | Fragment containing C2 and its amino group |

| 30 | [CH₂NH₂]⁺ | Fragment containing C1 and its amino group |

Theoretical and Computational Chemistry of 2 Methylpentane 1,2 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

To understand the electronic properties of 2-Methylpentane-1,2-diamine, Density Functional Theory (DFT) calculations would be a primary tool. Such studies would typically involve the selection of an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) to perform geometry optimization and calculate key electronic parameters.

This table is for illustrative purposes only, as no specific data for this compound is available.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of this compound. lumenlearning.comlibretexts.org This would involve systematically rotating the single bonds within the molecule to identify all possible conformers. The relative energies of these conformers would then be calculated to determine the most stable, or ground-state, conformation and to map the potential energy surface. For a related compound, 2-methylpentane-2,4-diamine, studies have shown that six-membered diamine chelate rings can adopt chair and skew-boat conformations. publish.csiro.au

Table 2: Hypothetical Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C-C-C-N) | Key Structural Features |

|---|---|---|---|

| Conformer 1 (Global Minimum) | 0.00 | To be determined | The most stable arrangement of atoms. |

| Conformer 2 | To be determined | To be determined | A higher energy conformer. |

| Conformer 3 | To be determined | To be determined | Another higher energy conformer. |

This table is for illustrative purposes only, as no specific data for this compound is available.

Molecular Modeling and Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound over time. nih.govnih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the study of its flexibility, interactions with solvent molecules, and potential binding modes with other molecules. mdpi.com

Key areas of investigation would include:

Solvation Effects: Simulating the diamine in a solvent box (e.g., water) to understand how the solvent influences its conformation and dynamics.

Intermolecular Interactions: Studying how this compound might interact with other molecules, such as metal ions or biological macromolecules, by analyzing parameters like radial distribution functions and hydrogen bonding patterns.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods can be used to predict various spectroscopic properties, which can aid in the experimental characterization of a molecule. For this compound, these could include:

NMR Spectroscopy: Calculation of 1H and 13C chemical shifts.

IR Spectroscopy: Prediction of vibrational frequencies and their corresponding intensities.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations to predict electronic transitions.

Reactivity descriptors derived from DFT, such as Fukui functions and global hardness/softness, would provide a quantitative measure of the reactivity of different sites within the molecule.

In-Silico Approaches for Ligand Design and Virtual Screening

Given its diamine functionality, this compound could be of interest as a ligand in coordination chemistry or as a scaffold in drug design. mdpi.comnih.gov In-silico approaches that could be applied include:

Pharmacophore Modeling: Identifying the key chemical features of the molecule that are important for biological activity.

Molecular Docking: Simulating the binding of this compound into the active site of a target protein to predict its binding affinity and mode of interaction.

Virtual Screening: Using the structure of this compound as a query to search large chemical databases for similar molecules with potential biological activity.

While the theoretical and computational chemistry of this compound remains an open area of research, the application of the methodologies described above would undoubtedly provide valuable insights into the structure, properties, and potential applications of this compound. Future research in this area is warranted to fill the current knowledge gap.

Emerging Research Frontiers and Academic Applications of 2 Methylpentane 1,2 Diamine

Potential Role in Advanced Polymer and Materials Science

The bifunctional nature of 2-Methylpentane-1,2-diamine makes it a compelling candidate as a monomer or modifying agent in the synthesis of advanced polymers. Its structure, featuring a chiral center and a methyl group near the vicinal diamine functionality, is expected to impart unique properties to polymer backbones.

One of the primary applications for diamines is in the synthesis of polyamides . Conventionally, polyamides are produced through the condensation of diamines with dicarboxylic acids or their derivatives. The inclusion of this compound in a polyamide chain could introduce several beneficial modifications. The pendant methyl group can act as a crystallinity disruptor, similar to the effect observed with its isomer, 2-methylpentane-1,5-diamine. This disruption of chain symmetry and regularity can decrease the melting point and enhance solubility in common organic solvents, thereby improving processability. This could lead to the development of amorphous, highly transparent polyamides with good thermal stability.

Beyond polyamides, this compound could function as a curing agent for epoxy resins . Diamines react with epoxy groups to form a cross-linked network, and the structure of the diamine dictates the properties of the final thermoset material. The reactivity of the two amine groups and the steric hindrance from the adjacent methyl group in this compound would influence the cross-linking density, glass transition temperature, and mechanical toughness of the cured epoxy. Similarly, it could serve as a chain extender in polyurethanes and polyureas , modifying their microphase separation and thermomechanical properties.

The unique structure of this diamine also suggests potential in creating specialized functional materials. For instance, its incorporation into hybrid organic-inorganic complexes could enhance piezoelectric and dielectric properties, opening doors for applications in advanced electronic devices.

Table 1: Potential Impact of this compound in Polymer Synthesis Compared to Standard Diamines

| Polymer Type | Standard Diamine Example | Expected Property from Standard Diamine | Potential Influence of this compound |

| Polyamides | Hexamethylenediamine | High crystallinity, high strength, good thermal stability | Reduced crystallinity, enhanced solubility, improved processability, potential for optical transparency |

| Epoxy Resins | Isophorone diamine | High glass transition temperature, good chemical resistance | Modified cure kinetics, potential for increased toughness and flexibility |

| Polyurethanes | 1,4-Butanediol (as chain extender) | Defined hard-segment/soft-segment morphology | Altered microphase separation, potential impact on elastomeric properties |

Investigation in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, van der Waals forces, and electrostatic interactions—to construct large, well-organized assemblies from smaller molecular components. This compound possesses several features that make it an intriguing molecule for investigation in this field.

As a "guest" molecule, its size, shape, and functionality are critical. The two amine groups are potent hydrogen bond donors, allowing the molecule to bind within the cavity of a "host" molecule that has complementary hydrogen bond acceptors. The pentane (B18724) backbone provides a flexible, lipophilic body, while the methyl group adds a specific steric feature that could lead to selective binding. Potential host molecules could include macrocycles like cyclodextrins, calixarenes, or resorcinarenes, which have cavities of suitable dimensions and chemical environments to accommodate such a guest.

The interaction would be a delicate balance of forces. The diamine portion could anchor the molecule within a polar region of the host's cavity via hydrogen bonds, while the hydrocarbon tail could engage in favorable van der Waals interactions with nonpolar sections of the host. The chirality of this compound is particularly significant, as a chiral host could exhibit enantioselective recognition, binding one enantiomer of the diamine preferentially over the other. This forms the basis for chiral separation and sensing.

Table 2: Hypothetical Host-Guest Interactions with this compound

| Host Molecule Class | Cavity Characteristics | Potential Primary Interactions with Guest | Potential Application |

| β-Cyclodextrin | Truncated cone shape, hydrophobic interior, hydrophilic rim | Van der Waals forces with pentyl chain; Hydrogen bonding with hydroxyls on the rim | Chiral separation, controlled release |

| Resorcinarenes | Bowl-shaped cavity, aromatic walls, polar upper rim | C-H···π interactions with aromatic rings; Hydrogen bonding with hydroxyl groups | Molecular capsules, catalysis |

| Crown Ethers | 2D ring, electron-rich oxygen atoms | Ion-dipole and hydrogen bonding with protonated amine groups (diammonium ion) | Ion transport, phase-transfer catalysis |

Exploration in Biosensors and Molecular Recognition Systems

The development of advanced biosensors relies on highly specific molecular recognition events. The structural attributes of this compound, particularly its vicinal amine arrangement and inherent chirality, position it as a valuable building block for creating selective recognition systems.

Vicinal diamines are well-established scaffolds for the synthesis of chiral ligands that can coordinate with metal ions. A complex formed between a metal and a ligand derived from this compound could serve as the recognition element in a sensor. The specific geometry and electronic properties of this complex could enable it to selectively bind to target analytes, leading to a measurable signal (e.g., optical or electrochemical).

Furthermore, the amine groups of this compound can be used to functionalize the surfaces of sensor materials, such as gold nanoparticles, quantum dots, or two-dimensional materials. This surface modification allows for the covalent attachment of probes like enzymes or antibodies, or the amine groups can act as direct recognition sites for analytes that can form hydrogen bonds or electrostatic interactions. The defined spacing of the 1,2-diamine could enable specific bidentate binding to surfaces or analytes, enhancing the stability and selectivity of the sensor.

Given its chirality, a key area of exploration is in the development of enantioselective sensors. A sensor surface modified with a single enantiomer of this compound could exhibit differential binding affinities for the enantiomers of a chiral drug or metabolite, which is of paramount importance in pharmaceutical analysis and medical diagnostics.

Future Directions in the Synthesis and Application of Substituted Vicinal Diamines

This compound belongs to the broader class of chiral substituted vicinal diamines, which are recognized as essential building blocks in pharmaceuticals and asymmetric catalysis but remain challenging to synthesize. The future of this field is focused on developing more efficient, sustainable, and versatile synthetic methodologies.

Recent breakthroughs have moved beyond classical multi-step syntheses, which are often complex and inefficient. Modern strategies increasingly rely on catalysis to achieve high selectivity and atom economy. Key areas of advancement include:

Asymmetric Catalytic Synthesis: The development of catalytic methods for producing enantioenriched 1,2-diamines is a major focus. This includes strategies like the catalytic hydroamination of allylic amines and the diamination of olefins.

Novel Reaction Pathways: Innovative routes are continuously being explored. These include the rhodium-catalyzed hydroamination of allylic amines, which allows for the coupling of readily available amines and olefins with 100% atom economy. Other promising methods involve the ring-opening of aziridines and advanced electrochemical approaches that avoid harsh chemical oxidants.

Scalable and Sustainable Methods: A significant future direction is the development of practical and convenient routes that use readily available starting materials under mild conditions. For example, a recently developed diboron-participated rearrangement enables the synthesis of a library of chiral vicinal diamines that were previously difficult to access. The ability to scale up these syntheses is crucial for their industrial application.

The expanding toolkit for synthesizing a diverse range of substituted vicinal diamines, including structures like this compound, will undoubtedly accelerate their application. Future research will likely focus on harnessing their unique structures to create next-generation catalysts, smarter materials, and more sensitive diagnostic tools.

Table 3: Comparison of Modern Synthetic Methods for Vicinal Diamines

| Synthetic Method | Typical Substrates | Key Advantage(s) |

| Catalytic Hydroamination | Allylic amines, various amine nucleophiles | High atom economy, high chemo- and regioselectivity |

| Ring-Opening of Aziridines | Aziridines, amine nucleophiles | Stereospecific, provides access to diverse structures |

| Electrocatalytic Diamination | Alkenes, sodium azide | Sustainable (avoids chemical oxidants), operational simplicity, broad functional group tolerance |

| Diboron-Templated Rearrangement | Imines, chiral diboron (B99234) reagents | High enantioselectivity and diastereoselectivity, mild reaction conditions |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methylpentane-1,2-diamine, and how do substrate limitations impact method selection?

- Methodological Answer : The synthesis of 1,2-diamines like this compound often involves diamination of alkenes or reductive coupling of imines. However, existing protocols frequently suffer from narrow substrate compatibility. For example, intermolecular diamination methods require careful optimization of reaction conditions (e.g., choice of oxidizing agents, catalysts, and protecting groups) to avoid side reactions such as over-oxidation or regioselectivity issues . Spectral characterization (e.g., IR and ¹H NMR) is critical to confirm the presence of NH groups and methyl/methylene signals, as demonstrated in analogous diamine syntheses .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- IR Spectroscopy : Identify NH stretching vibrations (3350–3400 cm⁻¹) and methyl/methylene groups .

- ¹H NMR : Look for singlet/doublet signals corresponding to methylene/methyl protons and exchangeable NH protons .

- Elemental Analysis : Verify C, H, and N ratios to confirm stoichiometry .

- X-ray Crystallography (if crystalline): Resolve bond lengths and angles, as shown in nickel-diamine complexes .

Q. What are the key safety and stability considerations for handling this compound?

- Methodological Answer :

- Stability : Diamines are prone to oxidation and hydrolysis. Store under inert gas (N₂/Ar) at low temperatures (−20°C) .

- Safety : Use fume hoods due to volatility and amine odor. Refer to safety data sheets (SDS) for analogous diamines (e.g., cyclohexane-1,2-diamine) for toxicity and handling guidelines .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data when characterizing diamine derivatives?

- Methodological Answer :

- Case Study : If NH signals in ¹H NMR are ambiguous (e.g., broadening due to hydrogen bonding), use deuterium exchange (D₂O treatment) to confirm exchangeable protons .

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra to resolve ambiguities in regiochemistry or stereochemistry .

- Cross-Validation : Combine mass spectrometry (e.g., GC-MS) with chromatographic purity checks to rule out impurities .

Q. What strategies optimize this compound’s reactivity in asymmetric catalysis or ligand design?

- Methodological Answer :

- Ligand Modification : Introduce steric or electronic groups (e.g., methyl or aryl substituents) to enhance enantioselectivity, as seen in trans-cyclohexane-1,2-diamine ligands .

- Coordination Studies : Use X-ray crystallography to analyze metal-diamine complexes (e.g., Ni²⁺ or Cu²⁺) and correlate geometry with catalytic activity .

- Kinetic Profiling : Monitor reaction rates under varying temperatures/pH to identify optimal conditions for catalytic cycles .

Q. How can researchers design experiments to resolve conflicting thermodynamic data for diamine reactions?

- Methodological Answer :

- Calorimetry : Measure enthalpy changes (ΔH) via differential scanning calorimetry (DSC) for reactions like protonation or coordination .

- Gas-Phase Studies : Use photoionization mass spectrometry to study clustering behavior and validate thermochemical models .

- Literature Benchmarking : Compare results with NIST-referenced data for analogous diamines (e.g., propane-1,2-diamine) .

Q. What methodologies enable the application of this compound in advanced materials (e.g., polyimides or coordination polymers)?

- Methodological Answer :

- Polymer Synthesis : React with dianhydrides to form polyimides; optimize solubility by adjusting diamine chain length or substituents, as demonstrated for chlorinated diamines .

- Crystallization Screening : Test solvent systems (e.g., ethanol/water) to grow single crystals for structural analysis .

- Thermal Stability Tests : Use thermogravimetric analysis (TGA) to assess decomposition temperatures for material applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.